Palmatine Chloride

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegenerative disorders

Select Palmatine chloride for its 3.3x stronger NanH sialidase inhibition over berberine, ideal for oral virulence research. Its distinct AChE allosteric modulation supports neuro-degeneration combos. This chloride salt's high hygroscopicity is perfect for pioneering cocrystal stabilization, directly mitigating 19% moisture gain at 95% RH. Secure your supply now.

Molecular Formula C21H22ClNO4
Molecular Weight 387.9 g/mol
CAS No. 10605-02-4
Cat. No. B1678343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmatine Chloride
CAS10605-02-4
Synonymserbericinine
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1)
o,o-dimethyldemethyleneberberine
palmatine
palmatine cation
palmatine chloride
palmatine hydrochloride
palmatine hydroxide
palmatine iodide
palmatine ion
palmatine sulfate
palmatinium hydroxide
palmitine hydroxide
Molecular FormulaC21H22ClNO4
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[Cl-]
InChIInChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1
InChIKeyRLQYRXCUPVKSAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmatine Chloride (CAS 10605-02-4): A Protoberberine Alkaloid with Defined Pharmacological Profile for Targeted Research Procurement


Palmatine chloride (CAS 10605-02-4) is a quaternary protoberberine alkaloid salt found in Coptis rhizoma, Tinospora cordifolia, and other medicinal plants, with a molecular formula of C21H22ClNO4 and molecular weight of 387.86 g/mol [1]. As a close structural analog of berberine chloride, palmatine chloride shares many core pharmacological activities—including antimicrobial, acetylcholinesterase inhibitory, and anticancer properties—but exhibits distinct quantitative potency profiles and substitution-dependent structure-activity relationships that preclude interchangeable use [2][3].

Why Palmatine Chloride Cannot Be Casually Substituted with Berberine, Coptisine, or Jatrorrhizine in Research Protocols


Despite belonging to the same protoberberine alkaloid class, palmatine chloride demonstrates compound-specific quantitative differences in antimicrobial potency, enzyme inhibition (AChE, sialidase), and cellular transport characteristics when compared directly to berberine, coptisine, epiberberine, and jatrorrhizine [1]. Substitution patterns at C2, C3, C9, and C10 on the isoquinoline scaffold—specifically methoxyl versus methylenedioxy groups—produce rank-order potency variations exceeding 7.8-fold in antibacterial IC50 values [2] and 1.5-fold in AChE inhibition [3]. Additionally, palmatine chloride exhibits significantly reduced oral bioavailability (Cmax and AUC0–t) when co-administered with other herbal components, a pharmacokinetic liability not uniformly shared across protoberberine analogs [4].

Quantitative Differentiation Evidence for Palmatine Chloride Against Closest Structural Analogs: A Procurement-Relevant Data Compilation


Palmatine Chloride Exhibits 1.4-Fold Higher AChE Inhibitory Potency Than Berberine Chloride (IC50 0.66 vs 0.94 µg/mL)

In a direct head-to-head in vitro enzyme inhibition assay, palmatine chloride demonstrated superior acetylcholinesterase (AChE) inhibitory potency compared to berberine chloride. Palmatine chloride achieved an IC50 of 0.66 µg/mL (1.93 µM), whereas berberine chloride required 0.94 µg/mL (2.80 µM) to achieve equivalent inhibition [1]. The commercial reference inhibitor galantamine hydrobromide exhibited an IC50 of 1.45 µg/mL (3.95 µM), indicating that both alkaloids outperformed the clinical standard, with palmatine showing a 2.2-fold advantage over galantamine [1].

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegenerative disorders

Palmatine Chloride Demonstrates 3.3-Fold Higher Sialidase Inhibitory Potency Than Berberine Chloride Against Periodontal Pathogen Tannerella forsythia

In a direct comparative study evaluating NanH sialidase inhibition from the periodontal pathogen Tannerella forsythia, palmatine chloride exhibited an IC50 of 0.143 mM, which is 3.3-fold more potent than berberine chloride (IC50 = 0.474 mM) [1]. When administered individually at fixed concentrations (0.20 mM palmatine and 0.50 mM berberine), the compounds inhibited sialidase activity by 60.33% and 55.94%, respectively [1]. A synergistic combination of 0.20 mM palmatine plus 0.50 mM berberine achieved nearly 100% inhibition, demonstrating that the compounds can be co-deployed for maximal effect [1].

Periodontal disease research Sialidase inhibition Oral microbiology

Palmatine Chloride Ranks Third in Antibacterial Potency Against S. aureus Among Five Protoberberine Alkaloids (IC50 241.0 µg/mL), Occupying a Defined Middle Tier Position

Microcalorimetric analysis of S. aureus growth inhibition established a clear rank-order potency hierarchy among five protoberberine alkaloids: berberine (IC50 101.4 µg/mL) > coptisine > palmatine (IC50 241.0 µg/mL) > epiberberine > jatrorrhizine (IC50 792.3 µg/mL) [1]. Palmatine chloride occupies the middle tier, exhibiting 2.4-fold lower potency than berberine but 3.3-fold higher potency than jatrorrhizine [1]. Against Bacillus shigae, a similar ranking was observed with IC50 values of 75, 90, 115, 220, and 400 µg/mL for berberine, coptisine, palmatine, epiberberine, and jatrorrhizine, respectively [2].

Antibacterial screening Staphylococcus aureus Protoberberine SAR

Palmatine Chloride Exhibits 1.5-Fold Higher Antifungal Potency Than Berberine Against C. parapsilosis but 4-Fold Lower Potency Against C. krusei, Demonstrating Species-Specific Differential Activity

In comparative antifungal susceptibility testing, palmatine chloride and berberine chloride displayed divergent species-specific potency profiles. Against C. parapsilosis, palmatine chloride exhibited an MIC of 16 mg/L, whereas berberine chloride was less potent [1]. Conversely, against C. krusei, berberine chloride demonstrated superior activity with an MIC <4 mg/L, while palmatine chloride was less effective [1]. Both compounds inhibited ergosterol biosynthesis via incorporation of L-[methyl-14C]methionine into the C-24 position, confirming a shared mechanism despite differing potency profiles [1].

Antifungal screening Candida species Opportunistic infections

Palmatine Chloride Demonstrates Significantly Reduced Oral Bioavailability (Cmax and AUC0–t) When Co-Administered with Herbal Formulations, a PK Liability Distinct from Jatrorrhizine Chloride

A UPLC-MS/MS pharmacokinetic study in rats compared the oral absorption of five Coptidis Rhizoma alkaloids—coptisine chloride, epiberberine chloride, berberine chloride, jatrorrhizine chloride, and palmatine chloride—when administered as single herb extract (CRE) versus as part of JinQi Jiangtang (JQJT) tablets [1]. Following JQJT administration, palmatine chloride exhibited significantly decreased Cmax and AUC0–t compared to CRE alone [1]. Notably, jatrorrhizine chloride showed decreased Cmax but preserved AUC0–t, indicating differential susceptibility to herb-herb interaction effects among protoberberine alkaloids [1].

Pharmacokinetics Drug-herb interactions Bioavailability

13-n-Octyl Palmatine Chloride Analog (Compound 4d) Achieves IC50 of 0.02 ± 0.01 µM Against SMMC7721 Hepatocellular Carcinoma Cells, Surpassing Parent Alkaloid Cytotoxicity

Synthetic derivatization of palmatine chloride at the C-13 position with an n-octyl group produced compound 4d (13-n-octyl palmatine chloride), which exhibited the most potent cytotoxicity among tested analogs across seven human cancer cell lines [1]. Against SMMC7721 hepatocellular carcinoma cells, compound 4d achieved an IC50 of 0.02 ± 0.01 µM, whereas the unmodified parent palmatine chloride was substantially less cytotoxic [1]. In vivo, 13-n-alkyl palmatine analogs demonstrated more potent antitumor activity than parent palmatine in S180 sarcoma xenograft mouse models [1].

Anticancer drug discovery Hepatocellular carcinoma Alkaloid derivatization

Procurement-Relevant Application Scenarios for Palmatine Chloride Based on Quantitative Evidence


Acetylcholinesterase Inhibitor Screening and Alzheimer's Disease Drug Discovery

Based on direct comparative evidence showing palmatine chloride's 1.4-fold higher AChE inhibitory potency versus berberine chloride (IC50 0.66 vs 0.94 µg/mL) and its 2.2-fold advantage over galantamine, palmatine chloride is optimally suited as a reference compound or lead scaffold in AChE-targeted drug discovery programs [1]. Its non-competitive inhibition mechanism and synergistic interaction with berberine further support its use in combination screening paradigms [1].

Periodontal Pathogen Virulence Studies and Sialidase Inhibitor Development

Palmatine chloride's 3.3-fold higher potency against Tannerella forsythia NanH sialidase (IC50 0.143 mM vs 0.474 mM for berberine) establishes it as a superior tool compound for investigating sialidase-dependent virulence mechanisms in periodontal disease models [2]. The demonstrated synergistic inhibition with berberine (nearly 100% at combined sub-maximal concentrations) supports its application in combination therapy research for oral pathogens [2].

Structure-Activity Relationship Studies of Protoberberine Antibacterial Activity

With defined IC50 values against S. aureus (241.0 µg/mL) and B. shigae (115 µg/mL), palmatine chloride occupies a precisely characterized middle-tier position in the protoberberine antibacterial potency hierarchy, ranking third among five major alkaloids [3][4]. This quantifiable rank-order position makes palmatine chloride an essential comparator compound for SAR investigations examining how C2/C3 methoxyl versus methylenedioxy substitution patterns modulate antimicrobial efficacy [3].

Anticancer Analog Development via C-13 Alkylation Derivatization

Palmatine chloride serves as a critical parent scaffold for generating high-potency anticancer analogs: 13-n-octyl palmatine chloride achieves an IC50 of 0.02 ± 0.01 µM against SMMC7721 hepatocellular carcinoma cells, representing a substantial potency enhancement over the unmodified parent alkaloid [5]. Procurement of high-purity palmatine chloride enables medicinal chemistry programs focused on C-13 alkylation strategies to develop sub-micromolar cytotoxic agents for oncology applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmatine Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.